Home > Products > Screening Compounds P48770 > Quinazolin-5-ylmethanamine
Quinazolin-5-ylmethanamine -

Quinazolin-5-ylmethanamine

Catalog Number: EVT-13812506
CAS Number:
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Quinazolin-5-ylmethanamine can be derived from various natural sources, including plants and microorganisms. The classification of quinazoline derivatives is based on their structural variations and substitution patterns, which significantly influence their biological properties. Quinazolinones, the oxidized forms of quinazolines, are particularly noted for their pharmacological activities and have been extensively studied for their therapeutic potential in treating various diseases, including cancer and neurological disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of quinazolin-5-ylmethanamine can be achieved through several methods, including:

  1. Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation to facilitate the formation of quinazoline derivatives efficiently .
  2. Palladium-Catalyzed Reactions: These reactions are vital in pharmaceutical synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. For example, a three-component synthesis involving amines, isocyanides, and carbodiimides has been reported .
  3. Aza-Wittig Reaction: This approach utilizes perfluoroalkyl-tagged triphenylphosphine in a fluorous biphasic system to synthesize quinazoline derivatives effectively .
  4. Traditional Methods: Techniques such as refluxing anthranilic acid with formamide or heating o-amino benzoic acids with amines have also been employed to produce various quinazoline derivatives .
Molecular Structure Analysis

Structure and Data

Quinazolin-5-ylmethanamine features a core structure that includes a quinazoline moiety with an amine group at the 5-position. The molecular formula can be represented as C9H10N2C_9H_{10}N_2, indicating its composition of nine carbon atoms, ten hydrogen atoms, and two nitrogen atoms. The compound's structure allows for various substitutions that can affect its biological activity.

Molecular Characteristics

The molecular weight of quinazolin-5-ylmethanamine is approximately 162.19 g/mol. The presence of nitrogen atoms in the heterocyclic ring contributes to its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Quinazolin-5-ylmethanamine undergoes various chemical reactions, including:

  1. Electrophilic Substitution: Quinazolines typically exhibit electrophilic substitution reactions at specific positions on the ring, with nitration being one of the most common reactions .
  2. Nucleophilic Substitution: Nucleophilic reactions can occur at positions that are susceptible to nucleophiles, leading to the formation of amino derivatives .
  3. Condensation Reactions: Quinazolines can participate in condensation reactions with aldehydes or ketones, forming more complex structures that may possess enhanced biological activities .
Mechanism of Action

Process and Data

The mechanism of action for quinazolin-5-ylmethanamine involves its interaction with specific biological targets within cells. Its structural features allow it to bind effectively to receptors or enzymes associated with various pathways, potentially modulating their activity. For instance, studies have shown that quinazoline derivatives can inhibit certain kinases involved in cancer progression, leading to reduced cell proliferation .

Physical and Chemical Properties Analysis

Physical Properties

Quinazolin-5-ylmethanamine is typically a crystalline solid at room temperature with solubility in polar solvents like water and ethanol. Its melting point and boiling point can vary depending on the specific derivative synthesized.

Chemical Properties

The chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of nitrogen atoms in the ring structure. The compound's stability is influenced by its substituents, which can enhance or diminish reactivity.

Applications

Scientific Uses

Quinazolin-5-ylmethanamine has significant applications in medicinal chemistry due to its diverse biological activities:

  1. Anticancer Agents: Many derivatives have shown promise as potential anticancer drugs by targeting specific pathways involved in tumor growth.
  2. Neurological Disorders: Some compounds within this class are being investigated for their ability to cross the blood-brain barrier, making them suitable candidates for treating neurological conditions .
  3. Antimicrobial Activity: Certain derivatives exhibit antimicrobial properties, indicating their potential use in developing new antibiotics .
Introduction to Quinazolin-5-ylmethanamine in Medicinal Chemistry

Historical Evolution of Quinazoline-Based Pharmacophores

The journey of quinazoline derivatives in medicinal chemistry began in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, marking the first documented quinazoline derivative [1] . Initial synthetic efforts focused on the core structure and its oxidation products. A significant advancement occurred in 1903 when Gabriel established a viable synthesis of quinazoline via oxidation of 3,4-dihydroquinazoline using alkaline potassium ferricyanide, enabling broader exploration [1]. The mid-20th century witnessed a pivotal shift with the identification of natural quinazolinone alkaloids exhibiting profound biological activities. Notably, 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone, isolated from the traditional Chinese herb Dichroa febrifuga, demonstrated exceptional antimalarial properties, highlighting the therapeutic potential embedded within this heterocyclic system [1]. This discovery spurred intense research into synthetic quinazoline derivatives across diverse therapeutic areas.

The late 20th and early 21st centuries marked the golden age of targeted quinazoline drugs, particularly those substituted at the 4-position. The FDA approval of erlotinib (2004) and afatinib (2013) for non-small cell lung cancer (NSCLC) validated the 4-anilinoquinazoline scaffold as a potent kinase inhibitor pharmacophore targeting the Epidermal Growth Factor Receptor (EGFR) [6] [10]. These agents revolutionized cancer therapy but also highlighted challenges like acquired resistance (e.g., T790M mutation in EGFR), driving the search for novel chemotypes. This need, coupled with advances in synthetic methodology and structural biology, gradually shifted attention towards less-explored substitution patterns, including the 5-position. Research revealed that substitutions at C5 could yield derivatives with unique target profiles and physicochemical advantages compared to their 2-, 3-, or 4-substituted counterparts. Consequently, Quinazolin-5-ylmethanamine emerged as a strategic vector in modern drug design, offering a distinct spatial orientation of the flexible methanamine side chain for interaction with diverse biological targets [4] [6].

Table 1: Historical Milestones in Quinazoline Medicinal Chemistry Development

YearMilestoneSignificance
1869Synthesis of first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) by GriessEstablished the core synthetic chemistry foundation [1]
1903Gabriel's synthesis of quinazolineProvided a reliable route to the unsubstituted core enabling broader derivatization [1]
Mid-20th CIsolation of antimalarial quinazolinone alkaloid from Dichroa febrifugaDemonstrated natural biological significance and therapeutic potential [1]
2004FDA approval of Erlotinib (Tarceva®)Validated 4-anilinoquinazoline as a potent EGFR-TKI chemotype for NSCLC [10]
2013FDA approval of Afatinib (Gilotrif®)Established irreversible 4-anilinoquinazoline inhibitor (pan-HER) [6] [10]
2010s-PresentFocus on C5-substituted quinazolines (e.g., Quinazolin-5-ylmethanamine)Addressing resistance and exploring novel targets via positional isomerism [4] [6]

Positional Isomerism and Functional Group Influence in Quinazoline Derivatives

Positional isomerism within the quinazoline scaffold exerts a profound influence on molecular properties and biological activity due to variations in electron distribution, steric accessibility, hydrogen bonding potential, and overall molecular geometry. The quinazoline ring system features distinct nitrogen atoms (N1 and N3 in the pyrimidine ring) and reactive carbon positions (C2, C4, C5, C6, C7, C8). Substitutions at C2 or C4 directly involve the pyrimidine ring's π-system, significantly altering electronic characteristics. For instance, 4(3H)-quinazolinones exist in a tautomeric equilibrium between the 4-keto and 4-hydroxy forms, influencing their hydrogen-bonding capabilities [1] . In contrast, substitution at the C5 position, situated on the benzene ring, offers a different paradigm. The C5 carbon is electron-rich due to the resonance effects from the adjacent pyrimidine ring, making it amenable to electrophilic substitution and allowing attached functional groups like methanamine to project into solvent-exposed or specific hydrophobic pockets in target proteins without directly perturbing the core heterocycle's basicity as dramatically as C2 or C4 substitutions might [10].

The functional group appended at C5 critically determines the derivative's pharmacological profile. Introducing a methanamine group (-CH₂NH₂) at C5 creates a molecule with unique properties:

  • Enhanced Solubility & Polarity: The primary amine contributes significantly to hydrophilicity compared to common C5 aryl or alkyl substituents, improving aqueous solubility—a common challenge with planar heteroaromatics [8].
  • Structural Flexibility & Conformational Freedom: The methylene spacer (-CH₂-) provides rotational freedom, allowing the terminal amine to adopt optimal orientations for forming hydrogen bonds, salt bridges, or cation-π interactions within binding sites. This contrasts with rigidly planar groups directly attached to C5 [4] [6].
  • Hydrogen Bonding Capability: The primary amine acts as both a strong hydrogen bond donor and acceptor, enabling interactions with protein backbone carbonyls, side chain carboxylates (Asp, Glu), or hydroxyl groups (Ser, Thr, Tyr) that might be inaccessible to non-polar substituents [4].
  • Potential for Structural Diversification: The amine serves as a versatile synthetic handle for further derivatization—acylations to amides, condensations to imines/schiff bases, urea/thiourea formations, or alkylations to secondary/tertiary amines—facilitating SAR exploration and prodrug strategies [5] [8].

Table 2: Influence of Quinazoline Substitution Position on Key Properties

Substitution PositionElectronic Effect on CoreCommon Functional GroupsDominant Biological Activities (Examples)Key Considerations
C2Directly conjugated; carbonyl forms stable 2(1H)-quinazolinones=O, -NH₂, -Cl, -SR, -alkyl/arylSedative-Hypnotic (Methaqualone), Anticonvulsant [1] [2]Tautomerism possible with 2-oxo; influences planarity & H-bonding.
C4Highly influential; tautomerism (4-oxo/4-hydroxy); key for TKIs-NHAr, =O, -SAr, -ClAnticancer (Erlotinib, Afatinib - EGFR), Antibacterial [1] [6] [10]4-Anilino essential for kinase ATP-pocket binding; prone to resistance mutations.
C5 (Focus)Modulates electron density on benzene ring; less direct conjugation-CH₂NH₂, -Cl, -OCH₃, -CF₃, -arylEmerging: AChE inhibition, Pan-HER inhibition, Antiviral [4] [6]-CH₂NH₂ offers flexibility, H-bonding, solubility; projects into distinct pockets.
C6/C7Modulates electron density; often used for fine-tuning/pharmacokinetics-OCH₃, -Cl, -OCF₃, -NH₂Enhances potency/modifies selectivity in TKIs, Antibacterials [1] [10]Can influence membrane permeability and metabolic stability.

Role of 5-Yl Methanamine Substituents in Bioactive Molecule Design

The incorporation of the yl methanamine moiety (-CH₂NH₂) specifically at the quinazoline C5 position represents a strategic design element to address specific pharmacological challenges and leverage unique binding interactions. This substituent functions as a versatile bioisostere and a critical pharmacophoric element in several contexts:

  • Targeting Hydrophobic Pockets with Polar Anchors: Computational and crystallographic studies on kinase inhibitors reveal that while the planar quinazoline core occupies the adenine binding pocket, substituents at C5 can extend towards adjacent regions. The 5-ylmethanamine group, with its flexible methylene linker, allows the terminal amine to reach and engage hydrophilic or charged residues within hydrophobic clefts or solvent-front regions. For example, in pan-HER inhibitor design, replacing bulky hydrophobic C5 substituents with -CH₂NH₂ enabled compounds to maintain potent inhibition of EGFR (including T790M/L858R mutants), HER2, and HER4 by forming a critical salt bridge or hydrogen bond with a conserved Asp or Glu residue located deeper in a less accessible cavity compared to the region engaged by 4-anilino substituents [6]. This interaction pattern contributes to overcoming steric hindrance caused by common resistance mutations like T790M ("gatekeeper" mutation) in EGFR. Molecular docking studies consistently show the protonated amine of Quinazolin-5-ylmethanamine derivatives forming strong electrostatic interactions with negatively charged or polar amino acids (e.g., Asp855 in EGFR, Asp368 in HIV-RT) that are crucial for high-affinity binding [4] [6] [7].

  • Modulating Physicochemical and ADME Properties: The primary amine significantly enhances the compound's water solubility compared to lipophilic C5 substituents like halogens or aryl groups. This is crucial for improving oral bioavailability and reducing the propensity for off-target promiscuity often associated with highly lipophilic molecules. Calculated partition coefficients (cLogP) for Quinazolin-5-ylmethanamine derivatives are typically lower than their C5-halogen or C5-aryl analogues [8]. Furthermore, the amine provides a site for controlled metabolic conversion (e.g., controlled deamination or acetylation) or facilitates salt formation (e.g., hydrochloride, sulfate) to optimize pharmaceutical properties. However, careful design is needed to balance solubility with membrane permeability and potential for P-glycoprotein efflux [8].

  • Enabling Dual-Targeting or Polypharmacology Strategies: The flexibility and interaction potential of the 5-ylmethanamine group make it suitable for designing multi-target directed ligands (MTDLs). For instance, in Alzheimer's disease research, Quinazolin-5-ylmethanamine derivatives have been rationally designed to simultaneously inhibit acetylcholinesterase (AChE) and interact with β-amyloid aggregation. The protonated amine can engage the catalytic anionic site (CAS) of AChE (mimicking the quaternary ammonium of acetylcholine), while the quinazoline core may stack with peripheral anionic site (PAS) residues or disrupt amyloid fibril formation [4]. 3D-QSAR pharmacophore models (e.g., AAAHR_1) developed for quinazoline-based AChE inhibitors specifically highlight the importance of a positively ionizable feature corresponding to the protonated methanamine nitrogen and hydrogen bond acceptors/donors from the quinazoline ring system [4]. Virtual screening leveraging such models identifies Quinazolin-5-ylmethanamine derivatives as potent hits with low nanomolar IC₅₀ values against AChE.

  • Synthetic Versatility for Rapid SAR Exploration: The primary amine serves as a crucial synthetic handle. It can be:

  • Acylated: To form amide conjugates with carboxylic acids (e.g., heteroaryl carboxylic acids, fatty acids for prodrugs) [5] [8].
  • Alkylated: To generate secondary or tertiary amines, including cyclic amines (piperazine, morpholine) modulating basicity, bulk, and H-bonding [5].
  • Converted to Ureas/Thioureas: By reaction with isocyanates or isothiocyanates, adding hydrogen-bonding motifs crucial for potency against targets like kinases or HIV reverse transcriptase (RT) [7].
  • Used in Reductive Amination: With aldehydes or ketones, introducing diverse alkyl or arylalkyl groups to explore steric and electronic effects in binding pockets [5] [6].

Table 3: Biological Activities and Target Interactions of Quinazolin-5-ylmethanamine Derivatives

Biological ActivityExemplary Target(s)Key Interaction Mediated by -CH₂NH₂Reported Potency (Example)Reference Context
Acetylcholinesterase (AChE) InhibitionTorpedo californica / Human AChEIonic bond with catalytic anionic site (CAS) residue; H-bond with backbone carbonylsIC₅₀ = 10.6 nM - 39 nM (vs. AZT IC₅₀ ~ 88 nM) [4]Alzheimer's disease research [4]
Pan-HER Kinase InhibitionEGFR (WT, T790M/L858R), HER2, HER4Salt bridge with conserved Asp/Glu in hydrophobic pocket; H-bond networkReversible: IC₅₀ EGFR T790M/L858R = 2.7 nM; Irreversible: Comparable to Afatinib [6]Anticancer agents [6]
Anti-HIV ActivityHIV-1 Reverse Transcriptase (RT), gp120H-bonding with Lys101, Tyr181, Trp229 (RT); Polar interactions with gp120IC₅₀ = 10.6 nM - 19.2 µM (TZM-bl cells) [7]Antiviral agents [7]
Antimalarial ActivityUnknown (Plasmodium spp.)Potential interaction with heme or specific parasite enzyme active siteModerate activity in vitro; Further optimization needed [5]Anti-infective research [5]

The strategic placement of the methanamine group at C5, therefore, transcends simple functionalization. It represents a deliberate exploitation of the unique steric and electronic environment offered by this position, enabling the design of bioactive molecules with improved target engagement profiles, enhanced physicochemical properties, and novel mechanisms capable of addressing resistance or achieving polypharmacology. The ongoing exploration of Quinazolin-5-ylmethanamine derivatives continues to yield promising candidates across therapeutic areas, solidifying its role as a valuable and distinct pharmacophore in modern medicinal chemistry [4] [5] [6].

Properties

Product Name

Quinazolin-5-ylmethanamine

IUPAC Name

quinazolin-5-ylmethanamine

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

InChI

InChI=1S/C9H9N3/c10-4-7-2-1-3-9-8(7)5-11-6-12-9/h1-3,5-6H,4,10H2

InChI Key

WBZZKVUPFRXJKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.